3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone
Description
3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone (CAS: 898780-28-4) is a propiophenone derivative featuring a thiomethyl (-SCH₃) group at the 2-position of the phenyl ring and a trifluoromethyl (-CF₃) group at the 4'-position of the adjacent aromatic ring. Its molecular formula is C₁₇H₁₃F₃OS, with a molecular weight of 322.35 g/mol.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKKXZARIBHLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644338 | |
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-28-4 | |
| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone typically involves the reaction of 2-thiomethylbenzene with 4’-trifluoromethylpropiophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Industrially, 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Substituent Position Variations
The compound is part of a family of six derivatives (Table 1) with identical molecular formulas but varying substituent positions. Key differences include:
- Thiomethyl group position : 2- or 4- on the phenyl ring.
- Trifluoromethyl group position: 2'-, 3'-, or 4'- on the propiophenone ring.
Table 1: Structural Comparison of Thiomethylphenyl Trifluoromethylpropiophenone Derivatives
| Compound Name | Thiomethyl Position | Trifluoromethyl Position | CAS Number |
|---|---|---|---|
| 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone | 2 | 2' | 898780-22-8 |
| 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone | 2 | 3' | 898780-25-1 |
| 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone | 2 | 4' | 898780-28-4 |
| 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone | 4 | 2' | 898781-53-8 |
| 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone | 4 | 3' | 898781-55-0 |
| 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone | 4 | 4' | 898781-57-2 |
Key Observations :
- Electronic Effects : The 4'-trifluoromethyl group (para) maximizes electron-withdrawing effects, enhancing polarization of the ketone moiety, which may influence reactivity in nucleophilic additions or metal coordination .
Biological Activity
3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone (CAS No. 898780-28-4) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16F3OS
- Molecular Weight : 324.4 g/mol
- Structure : The compound features a thiomethyl group and a trifluoromethyl group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available thiomethylphenyl derivatives and trifluoromethyl propiophenone.
- Reaction Conditions : The reaction is usually performed under anhydrous conditions using Lewis acid catalysts such as aluminum chloride (AlCl3) to facilitate the acylation process.
- Purification : Post-reaction, the product is purified through recrystallization or chromatography to obtain high purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.2 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways associated with cancer cell survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.
- Receptor Modulation : The thiomethyl group may facilitate binding to receptors involved in cellular signaling pathways, leading to altered gene expression related to cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives, including this compound, against multi-drug resistant bacterial strains. The compound showed significant inhibition compared to standard antibiotics . -
Cytotoxicity Assessment :
In a study published in Cancer Letters, researchers explored the cytotoxic effects on breast cancer cells and found that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
